molecular formula C8H7NO2 B13945159 1-(3-Nitrosophenyl)ethanone CAS No. 105333-30-0

1-(3-Nitrosophenyl)ethanone

Cat. No.: B13945159
CAS No.: 105333-30-0
M. Wt: 149.15 g/mol
InChI Key: YKOKHLGHNZUQBN-UHFFFAOYSA-N
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Description

1-(3-Nitrosophenyl)ethanone is an aromatic ketone featuring a nitroso (-NO) group at the meta position of the phenyl ring. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of aromatic amines through reactions with boronic acids . Its nitroso group exhibits unique reactivity, enabling nucleophilic substitutions or additions, which are critical in constructing complex molecules such as pharmaceuticals and agrochemicals. This compound is synthesized from potassium aryltrifluoroborates, as outlined in , and has been employed in studies demonstrating high yields (65–77%) when reacting with methyl- or cyclohexylboronic acids .

Properties

CAS No.

105333-30-0

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

1-(3-nitrosophenyl)ethanone

InChI

InChI=1S/C8H7NO2/c1-6(10)7-3-2-4-8(5-7)9-11/h2-5H,1H3

InChI Key

YKOKHLGHNZUQBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Nitrosophenyl)ethanone can be synthesized through several methods. One common method involves the nitration of acetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: In industrial settings, the production of 1-(3-Nitrosophenyl)ethanone often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrosophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 1-(3-Aminophenyl)ethanone.

    Oxidation: 3-Nitrobenzoic acid.

    Substitution: Various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

1-(3-Nitrosophenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of nitro group reduction.

    Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.

    Industry: 1-(3-Nitrosophenyl)ethanone is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Nitrosophenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the benzene ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-Nitrosophenyl)ethanone with other ethanone derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Type and Position

Compound Name Substituent (Position) Molecular Formula Key Properties/Reactivity Applications
1-(3-Nitrosophenyl)ethanone -NO (meta) C₈H₇NO₂ Reactive nitroso group; undergoes nucleophilic substitution with boronic acids Synthesis of aromatic amines (e.g., 1-(3-(Methylamino)phenyl)ethanone)
1-(3-Nitrophenyl)ethanone -NO₂ (meta) C₈H₇NO₃ Electron-withdrawing nitro group; stabilizes ring but reduces nucleophilic reactivity Intermediate in explosives or dyes
1-(3-Hydroxyphenyl)ethanone -OH (meta) C₈H₈O₂ Hydrogen-bonding capability; higher boiling point (426.20 K) Antioxidant or bioactive agent
1-(3-Methylphenyl)ethanone -CH₃ (meta) C₉H₁₀O Electron-donating methyl group; enhances electrophilic substitution Fragrance or solvent
1-(3-Iodophenyl)ethanone -I (meta) C₈H₇IO Bulky substituent; steric hindrance impacts reaction pathways Radiolabeling or medicinal chemistry
1-(3-Methoxyphenyl)ethanone -OCH₃ (meta) C₉H₁₀O₂ Electron-donating methoxy group; directs electrophilic substitution Precursor for anti-inflammatory thiazole derivatives

Reactivity and Functional Group Influence

  • Nitroso Group: The -NO group in 1-(3-Nitrosophenyl)ethanone facilitates reactions with boronic acids to form secondary amines (e.g., 65–77% yields) . This contrasts with the nitro group in 1-(3-Nitrophenyl)ethanone, which is less reactive due to stronger electron withdrawal, making it more stable but less versatile in nucleophilic reactions .
  • Hydroxyl Group: 1-(3-Hydroxyphenyl)ethanone participates in hydrogen bonding, enhancing solubility and biological activity. For instance, Rhodococcus species biotransform it into S-(-)-1-(4-hydroxyphenyl)ethanol (95% enantiomeric excess) , whereas the nitroso analog lacks such bioactivity.
  • Methoxy and Methyl Groups: Electron-donating groups like -OCH₃ and -CH₃ increase ring activation, favoring electrophilic substitutions. For example, 1-(3-Methoxyphenyl)ethanone forms anti-inflammatory thiazoles , while 1-(3-Methylphenyl)ethanone is used in industrial solvents .

Physical and Chemical Properties

  • Boiling Points: 1-(3-Hydroxyphenyl)ethanone has a higher boiling point (426.20 K) due to hydrogen bonding , whereas 1-(3-Nitrosophenyl)ethanone likely has lower thermal stability owing to the labile nitroso group.
  • Spectroscopic Data: 1-(3-Iodophenyl)ethanone’s IR and mass spectra (m/z 246.0451) confirm its molecular structure , while 1-(3-Nitrophenyl)ethanone’s mass spectrum (NIST MS 69617) provides fragmentation patterns distinct from nitroso analogs .
  • Solubility : Methoxy and hydroxyl groups enhance water solubility, whereas nitro and nitroso groups reduce it, favoring organic solvents .

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